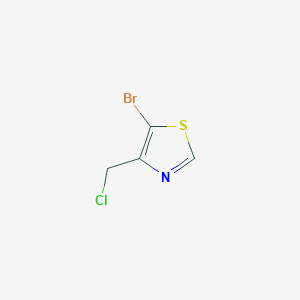

5-Bromo-4-(chloromethyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-(chloromethyl)-1,3-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of bromine with various precursors. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone has been reported as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Similarly, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been described, showcasing the ambident nucleophilic behavior of these substrates in alkylation, acylation, and nitrosation reactions . Additionally, the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides has been used to yield trisubstituted thiazoles .

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. The bromination of thiazole compounds can lead to specific derivatives depending on the reaction conditions and the nature of the substituents present on the thiazole ring . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site of bromination and the overall yield of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects. These compounds can be synthesized from different initial raw materials, and factors such as the source of the raw materials, quality of products, percent conversion, and costs are important considerations . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using optimized structures from DFT calculations .

科学的研究の応用

Applications in Chemical Synthesis

5-Bromo-4-(chloromethyl)-1,3-thiazole serves as a critical intermediate in the synthesis of various chemical compounds. It has been utilized in the formation of highly functionalized 5-bromo-2-amino-1,3-thiazoles, which are of interest due to their potential as pharmacologically relevant compounds and inhibitors like monoacylglycerol lipase (MAGL) inhibitors (Prévost et al., 2018). Additionally, it's involved in the regioselective halogenation process, providing an efficient method for obtaining various thiazole derivatives (Yamane et al., 2004).

Synthesis of Thiazole Derivatives

The compound has been instrumental in synthesizing diverse thiazole derivatives. For instance, it's used in the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole containing a protected aldehyde group, leading to new low-molecular-weight thiazolecarbaldehydes (Sinenko et al., 2017). The derivatives have been further reacted with different nucleophiles to produce new aldehydes.

Photodynamic Therapy and Photophysical Applications

This compound has also found applications in photodynamic therapy, a treatment modality for cancer. A study focused on the synthesis and characterization of a Cd(II) complex derived from an azo ligand containing 5-bromo thiazolyl, demonstrating significant antifungal and antibacterial activities and potential in photodynamic therapy due to its singlet oxygen quantum yield (Jaber et al., 2021).

Biological Activity Studies

Apart from its role in chemical synthesis, the derivatives of this compound have been involved in studies exploring biological activities. For example, a compound was synthesized for investigating its antimicrobial properties, displaying promising results against certain bacterial and fungal strains (Karegoudar et al., 2008).

作用機序

Target of Action

Similar compounds have been used in the synthesis of sodium-glucose co-transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Related compounds have been used as chromogenic substrates in biochemical assays . These compounds can be transformed by biological mechanisms into colored compounds, indicating the presence of certain enzymes .

Result of Action

Related compounds have been used to test for the presence of certain enzymes, which cleave specific bonds to give intensely colored products .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

5-bromo-4-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKVTCLZYPCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1936260-42-2 |

Source

|

| Record name | 5-bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)